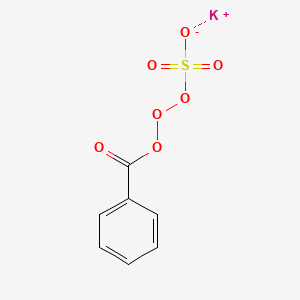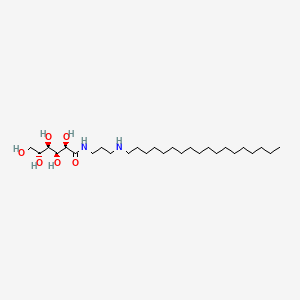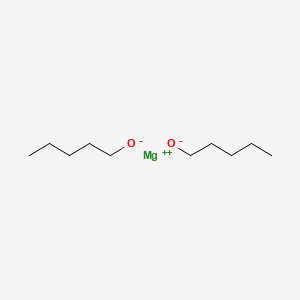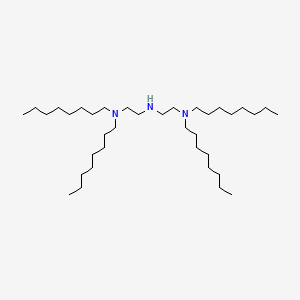
N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine is a complex organic compound that belongs to the class of tertiary amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine typically involves the reaction of dioctylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine depend on the specific reaction and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amines.
Scientific Research Applications
N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological systems, particularly in the investigation of amine-related biochemical pathways.
Industry: N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s long alkyl chains and multiple nitrogen atoms allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine include other tertiary amines with long alkyl chains, such as methyldiethanolamine and diethanolamine. These compounds share similar structural features and chemical properties.
Uniqueness
What sets N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine apart from similar compounds is its specific combination of alkyl chains and nitrogen atoms, which confer unique reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its versatility in various fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
93839-44-2 |
|---|---|
Molecular Formula |
C36H77N3 |
Molecular Weight |
552.0 g/mol |
IUPAC Name |
N-[2-(dioctylamino)ethyl]-N',N'-dioctylethane-1,2-diamine |
InChI |
InChI=1S/C36H77N3/c1-5-9-13-17-21-25-31-38(32-26-22-18-14-10-6-2)35-29-37-30-36-39(33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4/h37H,5-36H2,1-4H3 |
InChI Key |
QUXHOWGAZCYEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCNCCN(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


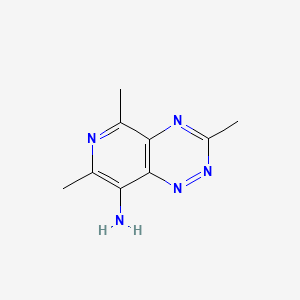
![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)


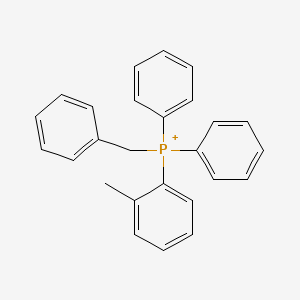

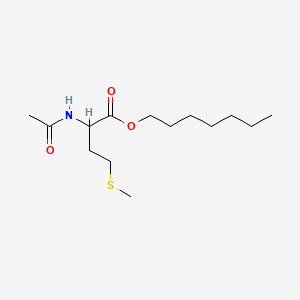
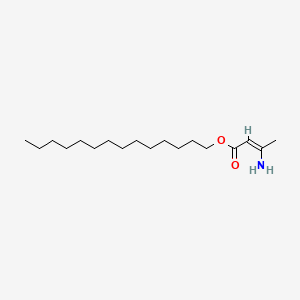
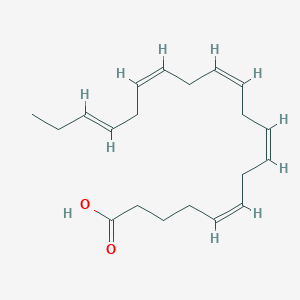
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
